
(p-Tolyl)-beta-glucopyranoside tetraacetate
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Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE: is a complex organic compound with the molecular formula C20H30O12 and a molecular weight of 462.445 g/mol . This compound is characterized by its multiple acetoxy groups and a phenoxy group attached to an oxane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE typically involves the acetylation of a precursor molecule. The precursor, often a glucopyranoside derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields the corresponding hydroxyl derivatives, while substitution reactions yield various substituted products .
Scientific Research Applications
[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release active hydroxyl groups, which can then interact with various biomolecules. The phenoxy group can participate in binding interactions with proteins and other macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
[3,4,5-TRIS(ACETYLOXY)-6-(4-ETHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE: Similar structure but with an ethoxy group instead of a methyl group.
[3,4,5-TRIS(ACETYLOXY)-6-(4-CHLOROPHENOXY)OXAN-2-YL]METHYL ACETATE: Contains a chloro group instead of a methyl group.
Uniqueness
The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE lies in its specific combination of acetoxy and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
(p-Tolyl)-beta-glucopyranoside tetraacetate is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the acetylation of p-tolyl beta-D-glucopyranoside. The process can be summarized as follows:
- Starting Material : p-Tolyl beta-D-glucopyranoside.
- Reagents : Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).
- Reaction Conditions : The reaction is usually carried out under reflux conditions for several hours.
- Purification : The product is purified using column chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects.
Anticancer Activity
Recent studies have shown that glycosides can exhibit significant anticancer properties. For instance, a study on similar compounds indicated that the introduction of specific substituents could enhance their activity against cancer cell lines. The following table summarizes the anticancer activities reported for related glycoside derivatives:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(p-Tolyl)-beta-glucopyranoside | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
Coumarin Glycosides | A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
Triazole-bridged N-glycosides | HeLa (Cervical Cancer) | 8.5 | Targeting EGFR signaling pathways |
These findings suggest that the structural modifications in glycosides can lead to enhanced anticancer activity, with specific mechanisms involving apoptosis induction and inhibition of cell proliferation.
Enzyme Inhibition
Another area of interest is the inhibitory effect on glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. Studies have shown that certain glycosides can act as competitive inhibitors for these enzymes, which is crucial in various metabolic pathways.
-
Inhibition Assay Results :
Enzyme Tested Compound IC50 (µM) α-Glucosidase (p-Tolyl)-beta-glucopyranoside 22.5 β-Glucosidase (p-Tolyl)-beta-glucopyranoside 18.6
These results indicate that this compound could be a promising candidate for further development as an enzyme inhibitor.
Case Studies
Several case studies have reported on the biological activities of related compounds, providing insights into their therapeutic potential:
- Study on Antioxidant Activity : A comparative analysis demonstrated that p-tolyl derivatives exhibited significant antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells.
- Clinical Trials : Preliminary trials using derivatives of glucopyranosides have shown promise in treating metabolic disorders by modulating glycosidase activity, suggesting a broader application for compounds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying (p-Tolyl)-β-glucopyranoside tetraacetate in complex matrices?
To quantify (p-Tolyl)-β-glucopyranoside tetraacetate in biological fluids or reaction mixtures, high-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for acetylated sugars. Gas chromatography (GC) is suitable for volatile derivatives, while capillary electrophoresis (CE) offers high resolution for polar analytes. Method validation should include sensitivity (LOD/LOQ), recovery rates, and interference testing with structurally similar compounds like 1-Thio-β-D-glucose tetraacetate .
Q. How can researchers ensure the stability of (p-Tolyl)-β-glucopyranoside tetraacetate during storage and experimentation?
Stability is influenced by hydrolysis of acetyl groups under basic or aqueous conditions. Store the compound in anhydrous solvents (e.g., dry dichloromethane) at −20°C under inert gas. For experimental use, avoid prolonged exposure to moisture or amines, which accelerate deacetylation. Monitor stability via thin-layer chromatography (TLC) using silica plates and hexane/acetone (3:2) as the mobile phase .
Q. What synthetic routes are available for (p-Tolyl)-β-glucopyranoside tetraacetate?
A common method involves glycosylation of p-tolyl thiol with tetra-O-acetyl-β-D-glucopyranose trichloroacetimidate under Lewis acid catalysis (e.g., BF₃·Et₂O). Purification via silica column chromatography with gradient elution (hexane:acetone) yields the product in ~85% purity. Confirm β-configuration using NMR (e.g., 13C chemical shifts for anomeric carbons at 95–100 ppm) .
Advanced Research Questions
Q. How do structural modifications of the acetyl groups impact enzymatic interactions with β-glucosidases?
Deacetylation at specific positions (e.g., C6) alters substrate recognition by β-glucosidases. For example, 1-Thio-β-D-glucose pentaacetate derivatives show competitive inhibition (Kᵢ ~ 0.5–2 μM) when the C2 and C3 acetyl groups remain intact. Use kinetic assays with 4-nitrophenyl-β-D-glucopyranoside as a substrate and monitor inhibition via UV-Vis spectroscopy at 405 nm .
Q. What contradictions exist in reported NMR data for tetraacetate derivatives, and how can they be resolved?
Discrepancies in 1H and 13C NMR shifts arise from solvent effects (e.g., acetone-d₆ vs. CDCl₃) and incomplete acetylation. For (p-Tolyl)-β-glucopyranoside tetraacetate, compare spectra with authenticated standards like vincoside lactam tetraacetate (Table II in ). Use 2D-NMR (COSY, HMBC) to assign ambiguous signals, particularly for anomeric protons and acetyl methyl groups .
Q. How can researchers optimize glycosylation efficiency for (p-Tolyl)-β-glucopyranoside tetraacetate in solid-phase synthesis?
Efficiency depends on the leaving group (e.g., trichloroacetimidate vs. thioethyl) and catalyst (e.g., TMSOTf vs. BF₃·Et₂O). A study using tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate achieved 89% yield with 5 mol% BF₃·Et₂O in dichloromethane at 0°C. Monitor reaction progress via TLC and quench with triethylamine to prevent over-acylation .
Q. Methodological Challenges and Data Interpretation
Q. How can conflicting purity assessments between HPLC and NMR be reconciled?
HPLC may overestimate purity due to co-eluting impurities with similar retention times. Cross-validate using quantitative 1H NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene). For example, a sample reported as 95% pure by HPLC showed 88% purity via qNMR, attributed to residual solvents in the crystalline lattice .
Q. What strategies mitigate side reactions during deacetylation of (p-Tolyl)-β-glucopyranoside tetraacetate?
Controlled deacetylation with NaOMe/MeOH at 0°C selectively removes acetyl groups without cleaving the thioglycosidic bond. For regioselective deprotection, use lipase enzymes (e.g., Candida antarctica Lipase B) in phosphate buffer (pH 7.0), which preferentially hydrolyze C6 acetyl groups .
Properties
Molecular Formula |
C21H26O10 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
OBNBHYQEYRONSE-YMQHIKHWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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